N-Alkyl Chain Modulates Protonation Constants (pKa) of the Amidoxime Group in a Length-Dependent Manner
Systematic potentiometric titration studies by Dürüst et al. demonstrated that N-substitution on acetamidoxime shifts the protonation constant of the oxime group. In a 50% (v/v) ethanol–water mixture at 25 °C and ionic strength 0.1 M NaClO4, acetamidoxime (R = H) exhibits a log K₂ (oxime site) of approximately 11.60, while N-methylacetamidoxime (R = CH₃) shifts this value to 11.90. The N-ethyl analog (R = C₂H₅), which is the target compound, is reported with an intermediate log K₂ of 11.75, consistent with the electron-donating inductive effect of the ethyl group being weaker than that of methyl but producing a distinct proton-binding microenvironment not achievable with the N-H or N-methyl congeners [1]. This 0.15–0.25 log unit difference corresponds to a shift of approximately 0.6–0.9 kJ mol⁻¹ in thermodynamic proton affinity.
N-methyl: 11.90
N-H: 11.60
Δ = 0.15–0.25 log units
| Evidence Dimension | Protonation constant (log K₂) of the amidoxime oxime site |
|---|---|
| Target Compound Data | log K₂ = 11.75 (N-ethyl substituent) |
| Comparator Or Baseline | Acetamidoxime (R = H): log K₂ = 11.60; N-Methylacetamidoxime (R = CH₃): log K₂ = 11.90 |
| Quantified Difference | Δ log K₂ = -0.15 vs. N-methyl; +0.15 vs. N-H; ΔΔG ≈ 0.9 kJ mol⁻¹ |
| Conditions | 50% (v/v) ethanol–water, 25 °C, I = 0.1 M NaClO₄, potentiometric titration |
Why This Matters
Sub-0.2 log K₂ shifts alter metal-ligand speciation and competitive protonation equilibria, directly impacting complexation efficiency and selectivity in applications relying on amidoxime chelation.
- [1] Dürüst, N.; Dürüst, Y.; Özcan, S. Protonation Constants of Some N-Substituted Amidoximes in a 50% Ethanol–Water Mixture (v/v). Anal. Sci. 2000, 16 (8), 825–828. View Source
